1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinolone class. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps:
Formation of the Quinolone Core: The quinolone core can be synthesized through a cyclization reaction involving an aniline derivative and a β-keto ester.
Introduction of Substituents: The butyl, chlorobenzenesulfonyl, fluoro, and methylpiperazinyl groups are introduced through various substitution reactions. These steps may involve reagents such as butyl bromide, chlorobenzenesulfonyl chloride, and fluoroaniline.
Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions, often using catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Batch or Continuous Flow Processes: Depending on the scale, the synthesis could be carried out in batch reactors or continuous flow systems.
Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone N-oxides.
Reduction: Reduction reactions can modify the quinolone core or the substituents.
Substitution: Halogenation, alkylation, and acylation reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new antibiotics or other therapeutic agents.
Industry: May be used in the synthesis of specialty chemicals or as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of this compound would likely involve interaction with bacterial enzymes or DNA, similar to other quinolones. It may inhibit DNA gyrase or topoisomerase IV, leading to disruption of DNA replication and cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A well-known quinolone antibiotic.
Levofloxacin: Another quinolone with broad-spectrum antibacterial activity.
Moxifloxacin: A fluoroquinolone used to treat various bacterial infections.
Uniqueness
1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one may have unique properties due to its specific substituents, which could enhance its antibacterial activity or reduce resistance development compared to other quinolones.
Properties
IUPAC Name |
1-butyl-3-(3-chlorophenyl)sulfonyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClFN3O3S/c1-3-4-8-29-16-23(33(31,32)18-7-5-6-17(25)13-18)24(30)19-14-20(26)22(15-21(19)29)28-11-9-27(2)10-12-28/h5-7,13-16H,3-4,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGMMRARNNIWHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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